molecular formula C12H16O2S B7994093 2-[(Tetrahydrofurfuryloxy)methyl]thiophenol

2-[(Tetrahydrofurfuryloxy)methyl]thiophenol

Cat. No.: B7994093
M. Wt: 224.32 g/mol
InChI Key: RLVDLPOZQVXEGG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Tetrahydrofurfuryloxy)methyl]thiophenol typically involves the reaction of thiophenol with tetrahydrofurfuryl chloride in the presence of a base such as sodium hydroxide or potassium carbonate . The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified by column chromatography or recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-[(Tetrahydrofurfuryloxy)methyl]thiophenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-[(Tetrahydrofurfuryloxy)methyl]thiophenol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biological effects. The thiophenol group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function . The tetrahydrofurfuryloxy group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(Tetrahydrofurfuryloxy)methyl]thiophenol is unique due to the combination of the thiophenol and tetrahydrofurfuryloxy groups, which confer distinct chemical and physical properties. This combination allows for versatile applications in various fields, making it a valuable compound for scientific research .

Properties

IUPAC Name

2-(oxolan-2-ylmethoxymethyl)benzenethiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2S/c15-12-6-2-1-4-10(12)8-13-9-11-5-3-7-14-11/h1-2,4,6,11,15H,3,5,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLVDLPOZQVXEGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)COCC2=CC=CC=C2S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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